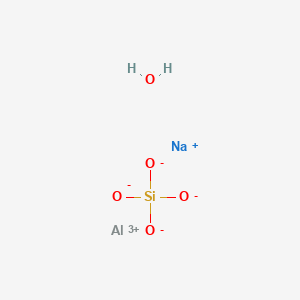

Aluminium sodium orthosilicate hydrate

Description

Properties

CAS No. |

12251-30-8 |

|---|---|

Molecular Formula |

AlH2NaO5Si |

Molecular Weight |

160.069688 |

Synonyms |

aluminium sodium orthosilicate hydrate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Control for Aluminium Sodium Orthosilicate Hydrate

Hydrothermal Synthesis Optimization for Aluminium Sodium Orthosilicate (B98303) Hydrate (B1144303) Crystallizationmonash.eduiza-online.org

Hydrothermal synthesis stands out as a prevalent method for crystallizing sodium aluminosilicates. This process involves heating aqueous solutions or gels of silica (B1680970) and alumina (B75360) precursors with a sodium source in a sealed vessel, such as a Teflon-lined autoclave, under autogenous pressure. iza-online.orggoogle.com The formation of crystalline phases is highly dependent on a multitude of interacting factors, including temperature, reaction time, pressure, precursor types, stoichiometry, pH, and alkali concentration. google.com

Influence of Temperature, Reaction Duration, and Pressure on Hydrate Formationmonash.eduresearchgate.net

Temperature is a critical parameter that governs the kinetics of both nucleation and crystal growth. mdpi.com Elevating the temperature generally increases the solubility of the aluminosilicate (B74896) precursors and accelerates the rate of crystallization. nih.gov However, the relationship is complex; for instance, some aluminosilicate systems exhibit retrograde solubility, where higher temperatures can actually lead to lower supersaturation levels. nih.gov The production temperature for aluminosilicate materials can be influenced by the composition, with the introduction of alkali oxides like sodium oxide potentially lowering the required temperature or widening the viable processing range by reducing the structural connectivity of the aluminosilicate network. mdpi.com

The duration of the hydrothermal treatment is crucial for achieving the desired crystalline phase and avoiding the formation of more thermodynamically stable but potentially undesirable phases. google.com The process typically involves an initial gel formation stage, which is then aged to promote crystallization. google.com The time required for this transformation is intrinsically linked to the temperature and pressure of the system.

Pressure within the autoclave, typically autogenous (the pressure generated by heating the sealed system), influences the solubility of reactants and the stability of the hydrated phases. While less frequently studied as an independent variable compared to temperature and time, it is an inherent condition of the hydrothermal process that affects reaction pathways.

Role of Precursor Materials and Stoichiometric Ratios (Si/Al, Na/Al)monash.eduresearchgate.nettandfonline.comascelibrary.org

The choice of precursor materials is fundamental to the synthesis of Aluminium Sodium Orthosilicate Hydrate. Common sources for silicon include sodium silicate (B1173343), tetramethylorthosilicate (TMOS), tetraethyl orthosilicate (TEOS), fumed silica, and even industrial byproducts like rice husk. researchgate.netorientjchem.orgresearchgate.net Aluminum precursors often include sodium aluminate, aluminum chloride, or aluminum trisecbutoxide. researchgate.netorientjchem.org The purity and reactivity of these precursors significantly impact the reaction kinetics and the properties of the final product. Studies have shown that using a one-step co-condensation sol-gel process to create a uniform aluminosilicate precursor leads to superior geopolymer products compared to physically mixing separately synthesized silica and alumina gels, highlighting the importance of precursor homogeneity. ascelibrary.orgconsensus.app

The stoichiometric ratios of the reactants, particularly the Si/Al and Na/Al ratios, are determining factors for the structure of the resulting aluminosilicate. The Si/Al ratio in the final product can be controlled by adjusting the initial precursor concentrations. researchgate.net The Na/Al molar ratio, which typically ranges from approximately 0.4 to 1, is also a function of the initial reaction conditions. researchgate.net These ratios govern the framework charge and the incorporation of sodium ions, which act in a charge-balancing role within the three-dimensional aluminosilicate framework. monash.edu

Below is a data table summarizing the effects of varying reactant concentrations on the properties of synthesized sodium aluminosilicate (SAS), based on findings from studies involving the simultaneous addition of sodium silicate and aluminate. researchgate.net

Interactive Table: Effect of Reactant Ratios on Sodium Aluminosilicate Properties

| Initial Reactant Conditions | Resulting SiO₂:Al₂O₃ Molar Ratio | Resulting Na/Al Molar Ratio | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Low Reactant Concentration | 5.8 | 0.4 | 318 | 0.85 |

| Neutral pH Conditions | 3.5 | 0.7 | 150 | 0.50 |

| High Reactant Concentration | 2.2 | 1.0 | 80 | 0.30 |

| High pH Conditions | 2.5 | 0.9 | 120 | 0.45 |

Impact of pH and Alkali Concentration on Reaction Pathwaysresearchgate.net

High alkali (NaOH) concentrations promote the dissolution of the aluminosilicate gel phase, making the constituent ions available for the nucleation and growth of crystalline structures. google.com The concentration of sodium ions not only plays a role in the final structure as a charge-balancing cation but also affects the ionic strength of the medium, which can influence the stability of intermediate species and the rate of gel formation. monash.edu The release of hydroxyl ions during reactions, particularly from the aluminous components, is significant even at high pH values (e.g., pH 9), indicating the ongoing reactivity of the aluminum centers under alkaline conditions. researchgate.net

Controlled Precipitation and Sol-Gel Routes for Aluminium Sodium Orthosilicate Hydratemonash.eduresearchgate.nettandfonline.com

Beyond direct hydrothermal methods, controlled precipitation and sol-gel routes offer more refined control over the final material's properties, such as particle size, morphology, and porosity. These techniques are centered on managing the initial stages of solid formation from a solution.

Mechanisms of Nucleation and Particle Growth Controliza-online.orgnih.gov

The formation of a solid crystalline phase from a solution is initiated by nucleation, a process driven by supersaturation, which is the chemical potential difference between the dissolved species and the solid phase. mdpi.com The nucleation and growth of sodium aluminosilicate hydrate gel is not a simple one-step process but involves intermediate phases. monash.edu

The mechanism can be described by a non-classical pathway involving several steps:

Dissolution and Hydrolysis : Precursors dissolve to form Si and Al monomers. monash.edu

Oligomerization : These monomers react to form small aluminosilicate oligomers or prenucleation clusters, which can be just 1-2 nm in size. monash.edunih.gov

Aggregation : These clusters aggregate to form larger particles (~15 nm) or a primary amorphous gel phase. monash.edumdpi.com

Transformation : Over time, this amorphous phase reorganizes and transforms into the more stable, crystalline sodium aluminosilicate hydrate network. monash.edumdpi.com

Controlling nucleation is key to controlling the final particle size. This can be achieved by carefully managing the level of supersaturation through factors like temperature and reactant concentration. mdpi.comnih.gov Seeding, the practice of adding small crystals of the desired phase to the synthesis mixture, is another powerful technique. iza-online.org These seeds act as pre-existing nuclei, promoting crystal growth over new nucleation, which can lead to a more uniform particle size distribution and enhanced crystallization rates. iza-online.org

Interactive Table: Overview of Nucleation Mechanisms

| Nucleation Type | Description | Driving Force | Typical Context in Synthesis |

| Primary Homogeneous | Spontaneous formation of nuclei directly from a supersaturated solution without the influence of foreign particles. iza-online.orgmdpi.com | High supersaturation. mdpi.com | Occurs in highly pure and highly supersaturated "crystal clear" solutions. iza-online.org |

| Primary Heterogeneous | Nucleation catalyzed by the presence of foreign surfaces, such as impurities or the walls of the reaction vessel. iza-online.orgmdpi.com | Lower supersaturation compared to homogeneous. mdpi.com | Common in most industrial syntheses due to the presence of amorphous gel surfaces. iza-online.org |

| Secondary (Initial Breeding) | Nucleation initiated by microcrystalline fragments washed off from added seed crystals. iza-online.org | Presence of seed crystals. | Used in seeded crystallizations to control particle size and accelerate the process. iza-online.org |

| Non-Classical | Formation via intermediate phases, such as prenucleation clusters and amorphous aggregates, rather than direct ion-by-ion addition. monash.edunih.gov | Aggregation of stable or metastable clusters. monash.edu | Increasingly recognized as the dominant pathway for sodium aluminosilicate gel formation. monash.edu |

Utilization of Templating Agents and Surfactants in Synthesisiza-online.orgnih.gov

Templating agents and surfactants are organic molecules used to direct the structure and morphology of the synthesized material. These molecules act as structure-directing agents (SDAs), around which the inorganic framework of the aluminosilicate forms.

In hydrothermal synthesis, organic templates like glutamine have been used as phase-controlling agents. researchgate.netbohrium.com Glutamine can act as a "crowning agent," preventing the agglomeration of particles and thereby controlling the morphology and crystallite size of the final product. bohrium.comdocumentsdelivered.com Similarly, surfactants can organize into micelles or other supramolecular structures in the synthesis solution. The inorganic precursors then polymerize around these structures. Subsequent removal of the organic template, often by calcination, leaves behind a porous material with a structure that is a negative replica of the template. For example, nonylphenol has been used as a structure-directing agent in a solvo-thermal method to prepare ordered mesoporous aluminum silicate. orientjchem.org The use of novel Gemini cationic surfactants has also been shown to influence the formation of specific sodium aluminum silicate hydroxide (B78521) hydrate phases. researchgate.net

Solid-State and Non-Hydrothermal Approaches to this compound Formation

Conventional synthesis of sodium aluminosilicates often relies on hydrothermal methods, which involve high temperatures and pressures. However, alternative solid-state and non-hydrothermal pathways are gaining prominence due to their potential for lower energy consumption, solvent-free conditions, and the formation of novel structures.

Sol-Gel Synthesis: The sol-gel process is a versatile low-temperature, non-hydrothermal method for producing homogeneous and high-purity sodium aluminosilicate glasses and gels. rsc.orgnih.gov This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process typically starts with molecular precursors, such as metal alkoxides or salts, in a solvent. For this compound, precursors can include tetraethylorthosilicate (TEOS) as the silica source, and various aluminum sources like aluminum lactate (B86563) or aluminum isopropoxide. rsc.orgmaterials-science.info Sodium is often introduced via sodium acetate (B1210297) or sodium silicate. rsc.org

The key steps involve the hydrolysis and condensation of the precursors. The structural evolution from the initial solution to the final glass can be meticulously monitored, showing that Si–O–Al bond formation occurs at annealing temperatures significantly lower than in melt-cooling methods, often above 350 °C. rsc.org The sol-gel route allows for the synthesis of materials with high surface areas and controlled porosity. rsc.org Different precursors and pH conditions can be used to tailor the final product's structure, with some combinations leading to loose, porous fractal structures and others to more compact materials. materials-science.info

Mechanochemical and Solvent-Free Synthesis: Mechanochemical synthesis is a solid-state technique that uses mechanical energy—typically from grinding or milling—to induce chemical reactions. This approach can significantly reduce reaction times and, crucially, can often be performed without any solvent, making it an attractive green alternative. rsc.org For instance, aluminosilicate zeolites have been successfully synthesized via a solvent-free route by grinding solid reactants like hydrated silica, sodium metasilicate (B1246114) nonahydrate, and aluminum sulfate (B86663) octadecahydrate together before heating. mdpi.com This method not only reduces waste but also increases the space-time yield of the reactor. mdpi.com

Solid-State Recrystallization and Thermochemical Methods: Another solid-state approach involves the transformation of precursor materials through heating (sintering) or recrystallization. researchgate.netnih.gov For example, the phase transformation of sodium aluminosilicate can be controlled during the sintering process by adjusting temperature and the molar ratios of raw materials. researchgate.net In-situ studies have also examined the solid-state recrystallization of sodium aluminate hydrates at ambient temperatures, observing the transformation from structures containing tetrahedral aluminum to those with octahedral aluminum. nih.gov Furthermore, solid activators for geopolymer synthesis can be produced from waste materials like glass using thermochemical methods, representing a novel solid-state approach to creating key reagents. nih.gov

Interactive Table: Comparison of Non-Hydrothermal Synthesis Methods

| Method | Typical Precursors | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Sol-Gel Synthesis | Tetraethylorthosilicate (TEOS), Aluminium Lactate, Sodium Acetate | High homogeneity and purity, controlled porosity, lower temperatures. | Gelation followed by annealing at 350-600 °C. | rsc.orgnih.govresearchgate.net |

| Mechanochemical Synthesis | Solid silica, sodium metasilicate, aluminum sulfate | Solvent-free, rapid reaction times, energy efficient. | High-energy ball milling/grinding at ambient temperature. | rsc.orgmdpi.com |

| Solid-State Sintering | Kaolin, bauxite, fly ash with sodium carbonate | Utilizes solid industrial minerals/wastes. | High temperatures (e.g., 750-1200 °C) without pressure. | researchgate.net |

| Thermochemical Synthesis | Waste glass, sodium hydroxide | Valorization of waste materials into useful reagents. | Thermochemical treatment to produce a solid activator. | nih.gov |

Green Chemistry Principles in the Sustainable Synthesis of this compound

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact, lower energy consumption, and utilize renewable or waste feedstocks. researchgate.net This is particularly relevant in the context of geopolymers, which are promoted as a more sustainable alternative to Portland cement. researchgate.netfrontiersin.org

A core principle of green synthesis in this field is the valorization of waste. Industrial by-products and waste streams are being successfully used as aluminosilicate precursors. researchgate.net Prominent examples include:

Fly Ash: A byproduct of coal combustion, fly ash is a rich source of silica and alumina and is widely used to synthesize sodium aluminosilicate materials via alkali-activation. researchgate.net

Rice Husks: The agricultural waste product of rice milling can be processed to yield high-purity silica, which is then used as a silicon source. researchgate.net

Scrap Aluminum: Aluminum cans and other scrap can serve as the aluminum source for the synthesis. researchgate.net

Natural Minerals: Readily available natural aluminosilicate minerals can be used directly, avoiding the need for energy-intensive precursor synthesis. rsc.org

Beyond waste utilization, energy efficiency and the reduction of hazardous substances are key focuses. Solvent-free synthesis, as achieved through mechanochemical grinding of solid reactants, exemplifies these principles by eliminating the need for water or organic solvents, reducing waste, and lowering the energy required for downstream drying processes. rsc.orgmdpi.com The development of "one-part" or "just add water" geopolymer systems, where a solid alkali-activator is pre-mixed with the precursor, further enhances sustainability. nih.gov These solid activators can themselves be synthesized from waste materials, such as waste glass, creating a fully circular economy approach. nih.gov

Interactive Table: Green Precursors for Sustainable Synthesis

| Precursor Source | Type of Waste/Resource | Benefit | Reference |

|---|---|---|---|

| Fly Ash | Industrial By-product | Valorization of a major industrial waste stream. | researchgate.net |

| Rice Husk Ash | Agricultural Waste | Use of a renewable biomass waste to produce silica. | researchgate.net |

| Scrap Aluminum Cans | Post-consumer Waste | Recycling of aluminum waste into a chemical feedstock. | researchgate.net |

| Natural Minerals (e.g., Kaolin) | Abundant Natural Resource | Reduces need for synthetically derived, energy-intensive precursors. | rsc.org |

| Waste Glass | Post-consumer Waste | Used to synthesize solid alkali-activators, promoting a circular economy. | nih.gov |

In-Situ Monitoring and Kinetic Studies of this compound Reaction Dynamics

Understanding the reaction pathways and kinetics of formation is crucial for controlling the synthesis of this compound and tailoring its properties. acs.org In-situ monitoring techniques, which observe the reaction as it happens, provide invaluable insights into the dissolution of precursors, gel formation, and crystallization. nih.gov

Spectroscopic Techniques:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is a powerful tool for studying the early stages of structural formation in real-time. nih.gov By monitoring changes in the vibrational bands, researchers can track the dissolution of aluminosilicate precursors (like metakaolin) and the subsequent reorientation and condensation reactions that form the Si-O-Al framework of the hydrated gel. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear MAS NMR (especially 27Al, 29Si, and 23Na) is instrumental in tracking the chemical environment and coordination of atoms throughout the synthesis process. nih.gov It can follow the evolution from precursor solution to gel and finally to a solid glass or crystalline material. rsc.org For instance, 27Al NMR can distinguish between tetrahedral and octahedral aluminum, revealing coordination changes during recrystallization, while 29Si NMR identifies the different Qn(mAl) silicate units, providing a detailed picture of the aluminosilicate network's polymerization. nih.govacs.orgrsc.org

Kinetic Analysis and Modeling:

Thermal Analysis: Techniques like Differential Thermal Analysis (DTA) are used to conduct crystallization studies. tandfonline.com By identifying crystallization peak temperatures at different heating rates, researchers can determine key kinetic parameters such as the activation energy for crystallization and the Avrami parameter, which provides information on the nucleation and growth mechanism. tandfonline.com

Molecular Dynamics (MD) Simulations: At the atomic level, MD simulations provide a theoretical window into reaction dynamics. acs.org These computational studies can model the initial stages of glass-surface hydrolysis, the leaching of sodium ions, and the subsequent hydrolysis of the aluminosilicate network, offering mechanistic insights that are difficult to obtain experimentally. frontiersin.orgacs.org

These advanced monitoring and kinetic studies provide a more complete picture of the formation of this compound, moving beyond a "black box" approach to a more controlled, scientifically-driven synthesis. acs.org

Interactive Table: In-Situ Monitoring and Kinetic Analysis Techniques

| Technique | Type of Information Obtained | Key Findings/Applications | Reference |

|---|---|---|---|

| ATR-FTIR Spectroscopy | Real-time changes in chemical bonding (Si-O-Si, Si-O-Al). | Monitors dissolution of precursors and formation of the amorphous gel network. | nih.gov |

| Solid-State NMR Spectroscopy | Coordination environment (e.g., AlIV vs. AlVI) and connectivity of Si and Al atoms. | Tracks structural evolution from sol to gel; identifies specific silicate and aluminate units in the final product. | rsc.orgnih.govacs.orgrsc.org |

| Differential Thermal Analysis (DTA) | Crystallization temperatures and transformed fractions. | Calculates activation energy of crystallization and other kinetic parameters. | tandfonline.com |

| Molecular Dynamics (MD) Simulation | Atomic-level reaction mechanisms and pathways. | Investigates hydrolysis, ion leaching, and bond-breaking/forming events at the nanoscale. | frontiersin.orgacs.org |

Crystallographic Analysis and Structural Elucidation of Aluminium Sodium Orthosilicate Hydrate

High-Resolution X-ray Diffraction (XRD) for Unit Cell and Phase Identification

High-resolution X-ray diffraction (XRD) is a primary and indispensable tool for the characterization of crystalline materials like aluminium sodium orthosilicate (B98303) hydrate (B1144303). It provides detailed information on the atomic structure, including the dimensions of the unit cell and the identification of crystalline phases present in a sample. wikipedia.orgnist.gov

A study on synthetic sodium aluminosilicate (B74896) hydrate (N-A-S-H) gels, which are chemically related to aluminium sodium orthosilicate hydrate, revealed through XRD that the nature of the crystalline phases is highly dependent on the synthesis conditions. rsc.orgresearchgate.net For instance, N-A-S-H gels can exhibit varying degrees of crystallinity, with some showing broad, amorphous humps in their diffraction patterns, while others display sharp peaks indicative of well-defined crystalline structures. rsc.org

While a definitive, publicly available high-resolution XRD pattern and a complete set of unit cell parameters specifically for "this compound" are not readily found in the reviewed literature, data from related sodium silicate (B1173343) compounds can provide valuable comparative insights. For example, the orthorhombic crystal system is common for such materials.

Table 1: Illustrative Unit Cell Parameters for a Related Sodium Silicate Compound (Note: This data is for a related sodium silicate and is provided for illustrative purposes due to the lack of specific data for this compound.)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 6.142 |

| b (Å) | 6.142 |

This table is generated based on data for a related sodium silicate compound to illustrate the type of information obtained from XRD analysis.

The synthesis of this compound can result in materials with both crystalline and amorphous components. The evolution of crystalline phases is a critical aspect of its characterization, often studied as a function of synthesis parameters such as temperature, pH, and reaction time.

XRD is a powerful technique for monitoring this evolution. The presence of broad, diffuse scattering in an XRD pattern, often referred to as an amorphous halo, indicates a lack of long-range atomic order. The quantification of this amorphous content is crucial for understanding the material's properties. Various methods based on XRD data can be employed for this purpose, including those that utilize an internal standard. For instance, in the analysis of related cementitious materials, Rietveld-based methods are used to estimate the percentage of amorphous content by spiking the sample with a known crystalline standard. researchgate.net

Rietveld refinement is a comprehensive method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of numerous structural and instrumental parameters. wikipedia.org This technique is particularly valuable for complex materials where diffraction peaks may severely overlap.

The parameters that can be refined include lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters. A successful Rietveld refinement provides a detailed and accurate crystal structure model. For example, in a study of synthetic leucite silicate analogues, Rietveld refinement of X-ray powder diffraction data was used to determine that the compounds crystallize in the orthorhombic space group Pbca and to refine the atomic positions and bond lengths. nih.gov

While a specific Rietveld refinement dataset for "this compound" is not available in the reviewed literature, the following table illustrates the type of structural parameters that would be obtained from such an analysis, based on a refinement of a related complex oxide. researchgate.net

Table 2: Example of Refined Structural Parameters from a Rietveld Analysis of a Complex Oxide (Note: This data is for a different compound and serves as an example of the output of a Rietveld refinement.)

| Atom | Wyckoff Position | x | y | z | Occupancy |

|---|---|---|---|---|---|

| Sr/Ca | 4e | 0.0078(5) | 0.4921(4) | 0.2500 | 1.0 |

| Mn | 2c | 0.5 | 0.0 | 0.0 | 1.0 |

| Mo/W | 2d | 0.5 | 0.0 | 0.5 | 1.0 |

| O1 | 8f | 0.2289(6) | 0.2731(6) | 0.0351(4) | 1.0 |

This table is illustrative and based on data for a complex oxide to demonstrate the detailed structural information obtainable through Rietveld refinement. researchgate.net

Advanced Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Local Structural Insights

While XRD provides information about the average crystal structure, advanced electron diffraction and high-resolution transmission electron microscopy (HRTEM) are essential for probing the local structure, morphology, and defects at the nanoscale.

HRTEM allows for the direct visualization of the crystal lattice, providing insights into the size, shape, and arrangement of nanocrystals. Studies on related sodium aluminosilicate hydrate (N-A-S-H) have utilized HRTEM to reveal the morphology of the synthesized nanoparticles. For instance, some syntheses produce spherical nanocrystals. researchgate.net The architecture of these nanocrystals, including their aggregation and the presence of porous networks, can be meticulously examined.

Crystals are rarely perfect, and the presence of defects can significantly influence their properties. HRTEM is a powerful tool for identifying and characterizing various types of lattice defects, such as point defects (vacancies, interstitials), line defects (dislocations), and planar defects (stacking faults, grain boundaries). These techniques can reveal local deviations from the ideal crystal structure, providing a more complete understanding of the material's real structure. While specific studies on defect structures in this compound are not prevalent, the principles of defect analysis in aluminosilicates are well-established.

Neutron Diffraction for Proton Localization and Water Network Characterization in Hydrates

Neutron diffraction is uniquely suited for studying the location and dynamics of light atoms, particularly hydrogen, in crystalline structures. This makes it an invaluable technique for characterizing the water network and localizing protons within hydrated compounds like this compound.

The significant incoherent scattering cross-section of hydrogen makes it challenging to study with X-rays, but neutrons are highly sensitive to hydrogen nuclei (protons and deuterons). By using neutron powder diffraction (NPD), often in combination with isotopic substitution (H/D exchange), it is possible to precisely determine the positions of water molecules and hydroxyl groups within the crystal lattice.

For instance, in studies of hydrated layered perovskites, neutron diffraction has been used to clarify the location of protons in the interlayer space. researchgate.net Similarly, quasi-elastic neutron scattering (QENS) can provide information on the dynamics of water molecules, distinguishing between bound and free water. researchgate.net Such studies on related hydrated materials demonstrate the potential of neutron diffraction to elucidate the critical role of water and protons in the structure and properties of this compound.

Examination of Aluminium and Silicon Coordination Environments

The core of the aluminosilicate structure is a three-dimensional framework constructed from SiO₄ and AlO₄ tetrahedra. ceramics-silikaty.cz In this arrangement, a central silicon (Si) or aluminium (Al) atom is located at the center of a tetrahedron, bonded to four oxygen atoms at the corners. royalsocietypublishing.org These tetrahedra are linked to one another by sharing all their oxygen corners, creating a continuous and stable network. royalsocietypublishing.org This corner-sharing linkage means the ratio of (Si + Al) to oxygen is 1:2. royalsocietypublishing.org

In aluminosilicate glasses and related crystalline materials, both silicon and aluminum are considered network-formers, with a well-defined primary coordination shell of four oxygen atoms. osti.gov The substitution of silicon by aluminium in these tetrahedral sites is a key feature of the structure. ceramics-silikaty.cz However, this substitution is not entirely random. A guiding principle, often referred to as Lowenstein's rule, posits that whenever two tetrahedra are linked by an oxygen bridge, the center of only one can be occupied by aluminum; the other must be occupied by silicon. arizona.edu This rule discourages the formation of Al-O-Al linkages and promotes an alternation between silicon and aluminum tetrahedra, especially as the Al/Si ratio approaches one. arizona.edu

The connectivity of these tetrahedra is often described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a central tetrahedron to its neighbors. jst.go.jpresearchgate.net In a fully polymerized framework like that found in many zeolites and related materials, Si and Al atoms are predominantly in Q⁴ sites, meaning each tetrahedron is connected to four others. researchgate.netresearchgate.net The specific local environments can be further detailed, for instance, as Q⁴(mAl), indicating a silicon tetrahedron linked to 'm' aluminum tetrahedra. researchgate.net Studies on sodium aluminosilicate (N-A-S-H) gels show a predominance of Q⁴(4Al), Q⁴(3Al), Q⁴(2Al), and Q⁴(1Al) silicon units. researchgate.net

Table 1: Summary of Coordination Environments

| Atom/Ion | Coordination Number | Typical Environment | Notes |

|---|---|---|---|

| Silicon (Si) | 4 | Tetrahedral (SiO₄) | Forms the primary framework by sharing all four corners with adjacent tetrahedra. royalsocietypublishing.org |

| Aluminium (Al) | 4 (primarily) | Tetrahedral (AlO₄) | Substitutes for Si in the framework; typically avoids Al-O-Al linkages. ceramics-silikaty.czarizona.edu |

| 5, 6 | Pentahedral, Octahedral | Can exist in higher coordination states, particularly in peraluminous melts or due to interactions with water. jst.go.jpresearchgate.net |

Interlayer Hydration and Structural Water Dynamics within this compound

Water is an integral component of the this compound structure, existing as "structural water" or in "interlayer" spaces. researchgate.netresearchgate.net This water is distinct from surface-adsorbed moisture and is crucial to the material's crystallographic integrity. The ability of aluminosilicates to incorporate water molecules within their framework is a well-documented phenomenon. researchgate.net

In layered or porous aluminosilicates, water molecules and hydrated extra-framework cations occupy the interlayer regions or channels. wikipedia.orgresearchgate.net The organization of this water is highly structured. Studies on related hydrated materials, such as smectites and calcium silicate hydrates (C-S-H), reveal that water molecules can form distinct layers. researchgate.netnih.gov Depending on the conditions, one may observe a dehydrated state, a monohydrated state (one layer of water molecules), or a bihydrated state (two layers of water molecules) in the interlayer space. researchgate.net The transition between these states is reversible and directly affects the layer-to-layer distance, a parameter known as the basal spacing (d-spacing), which can be measured by X-ray diffraction. researchgate.netnih.gov

Table 2: Representative Influence of Hydration on Interlayer Spacing in Analogous Materials

| Hydration State | Description | Typical Basal Spacing (d₀₀₁) | Reference Material |

|---|---|---|---|

| Dehydrated | Interlayer water has been removed, causing layer collapse. | ~0.97 nm | Dehydrated Montmorillonite researchgate.net |

| Monohydrated | A single layer of water molecules occupies the interlayer space. | ~1.20 nm | Na-Montmorillonite researchgate.net |

Advanced Spectroscopic and Microscopic Probing of Aluminium Sodium Orthosilicate Hydrate

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govacs.orgrsc.orgnih.gov

Solid-state NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the local chemical environments of silicon, aluminum, sodium, and hydrogen nuclei within the aluminosilicate (B74896) framework.

29Si MAS NMR for Silicate (B1173343) Polymerization and Connectivity.nih.govacs.orgrsc.orgnih.gov

Magic Angle Spinning (MAS) NMR of the 29Si isotope provides critical insights into the degree of polymerization of the silicate tetrahedra. The chemical shift of 29Si is highly sensitive to the number of bridging oxygen atoms connecting it to adjacent silicon or aluminum tetrahedra. This is often described using the Qn notation, where 'n' represents the number of bridging oxygens for a given silicon tetrahedron.

The introduction of aluminum into the silicate network influences the 29Si chemical shifts. An increase in alumina (B75360) content in sodium silicate glasses typically leads to a shift to a lower field (less shielded) and a broadening of the Qn peaks, particularly for those with a higher number of bridging oxygens. elsevierpure.com This suggests that aluminum atoms tend to associate with the more polymerized silicate units. elsevierpure.com The reaction equilibrium between different Qn units (2Qn ⇌ Qn-1 + Qn+1) appears to shift to the left with the incorporation of aluminum in the form of NaAlO2 into sodium silicate glass. elsevierpure.com Double-resonance NMR techniques, such as 29Si{27Al} TRAPDOR, can confirm the connectivity between silicon and aluminum atoms, helping to assign resonances to the various Q4(mAl) units, where 'm' is the number of neighboring aluminum atoms. nih.govrsc.org

Typical 29Si NMR Data for Aluminosilicates

| Qn Species | Description | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Q0 | Isolated SiO4 tetrahedra | -60 to -75 |

| Q1 | End-chain SiO4 tetrahedra | -75 to -85 |

| Q2 | Middle-chain SiO4 tetrahedra | -85 to -95 |

| Q3 | Branching SiO4 tetrahedra | -95 to -105 |

| Q4 | Fully cross-linked SiO4 tetrahedra | -105 to -120 |

27Al MAS NMR for Aluminum Coordination States and Site Distribution.nih.govrsc.orgnih.gov

The 27Al nucleus is highly sensitive to its coordination environment, making 27Al MAS NMR an indispensable tool for distinguishing between aluminum in tetrahedral (Al(IV)), pentahedral (Al(V)), and octahedral (Al(VI)) coordination states. cuni.cz These different coordination states resonate at distinct chemical shift ranges. cuni.cz

In many aluminosilicate structures, aluminum substitutes for silicon in tetrahedral sites. nih.gov However, changes in conditions, such as thermal treatment or hydration, can lead to changes in aluminum coordination. cuni.cz For instance, the transformation from six-fold to four- and five-fold coordinated aluminum is crucial for certain applications like the synthesis of geopolymers. cuni.cz Advanced techniques like two-dimensional triple-quantum MAS (3Q MAS) NMR can resolve different aluminum sites that may overlap in one-dimensional spectra, providing more detailed information on their distribution and local environment. nih.gov The quadrupolar coupling constant (CQ), which is sensitive to the symmetry of the aluminum site, can also be determined and often shows a correlation with the degree of distortion of the Al centers. acs.orgnih.gov

Characteristic 27Al NMR Chemical Shifts

| Aluminum Coordination | Typical Chemical Shift Range (ppm) |

|---|---|

| Tetrahedral (Al(IV)) | 50 to 80 |

| Pentahedral (Al(V)) | 30 to 40 |

| Octahedral (Al(VI)) | 0 to 10 |

23Na MAS NMR for Sodium Ion Environments and Mobility.acs.orgrsc.org

23Na MAS NMR spectroscopy probes the local environments of sodium ions within the aluminosilicate hydrate (B1144303) structure. These sodium ions play a crucial role in charge balancing the framework and can exist in various states, including fully hydrated, partially hydrated, or associated with specific anionic sites. The chemical shift and quadrupolar interaction of 23Na are sensitive to the coordination number and the symmetry of the sodium site.

In dehydrated zeolites, which are crystalline aluminosilicates, distinct 23Na signals can be assigned to cations in different crystallographic sites. nih.govresearchgate.net For example, in dehydrated zeolite NaX, signals have been attributed to sodium ions at sites I, I', II, and III', each with characteristic isotropic chemical shifts and quadrupole coupling constants. nih.gov In hydrated systems, the mobility of sodium ions can lead to averaged NMR signals. However, techniques like variable temperature MAS NMR can be used to study the dynamics and "lock" mobile cations into specific sites at lower temperatures. researchgate.net Two-dimensional triple-quantum (2D-3Q) MAS NMR can also be employed to determine the isotropic chemical shifts and quadrupolar couplings of sodium cations with greater precision. nih.gov

1H NMR for Proton Speciation and Water Dynamics.

1H NMR spectroscopy is a powerful technique for investigating the different forms of water and hydroxyl groups present in hydrated aluminosilicates. It can distinguish between molecular water (H2O), silanol (B1196071) groups (Si-OH), and aluminol groups (Al-OH). nih.gov The chemical shifts of protons are indicative of their local chemical environment and the extent of hydrogen bonding. researchgate.net

In hydrated zeolites, proton chemical shifts for hydrogen-bonded OH groups can be as high as 12.2 ppm. mdpi.com The interaction of water with the aluminosilicate framework can lead to the formation of various hydroxyl species. nih.gov Advanced techniques like 1H-27Al heteronuclear correlation (HETCOR) NMR can directly probe the spatial proximity between protons and aluminum atoms, providing definitive evidence for the existence of Al-OH groups. nih.gov Furthermore, the dynamics of water molecules can be studied by analyzing the temperature dependence of 1H NMR spectra and relaxation times, which provides information on motional processes such as translational motion within the pores of the material. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy.elsevierpure.comcuni.cznih.govresearchgate.net

Analysis of Si-O, Al-O, and O-H Stretching and Bending Modes.researchgate.net

The vibrational spectra of aluminium sodium orthosilicate (B98303) hydrate are characterized by bands corresponding to the stretching and bending vibrations of Si-O, Al-O, and O-H bonds.

Si-O and Al-O Vibrations: The region around 1000 cm-1 in the FTIR spectrum is typically associated with the asymmetric stretching of Si-O-T bonds (where T can be Si or Al). researchgate.net The position and shape of this band can indicate the degree of polymerization of the silicate/aluminate framework. researchgate.net Symmetric stretching and bending modes of T-O-T (T = Si or Al) are observed at lower wavenumbers, for example, around 437 cm-1 and 615 cm-1 for T-O-T bending in analcime. researchgate.netresearchgate.net The asymmetric stretching of AlO4- groups can be observed around 875 cm-1. researchgate.net

O-H Vibrations: The presence of water and hydroxyl groups gives rise to distinct bands in the vibrational spectra. A broad band in the range of 3000-3600 cm-1 in the FTIR spectrum is indicative of the O-H stretching vibrations of adsorbed and structural water molecules. researchgate.net The bending mode of water molecules is typically observed around 1650 cm-1. researchgate.net The presence of silanol (Si-OH) or aluminol (Al-OH) groups can be confirmed by weak signals around 964 cm-1. researchgate.net The observation of multiple bands in the O-H stretching region suggests that water molecules are involved in the structure with varying hydrogen bond strengths. nih.gov

Key Vibrational Bands in Aluminosilicate Hydrates

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Technique |

|---|---|---|

| O-H Stretching (Water and Hydroxyls) | 3000 - 3600 | FTIR, Raman |

| H-O-H Bending (Water) | ~1650 | FTIR |

| Asymmetric Si-O-T Stretching | ~1000 - 1100 | FTIR, Raman |

| Asymmetric AlO4- Stretching | ~875 | FTIR |

| Symmetric T-O-T Stretching | ~680 - 731 | Raman |

| T-O-T Bending | ~430 - 620 | FTIR, Raman |

Spectroscopic Signatures of Water Molecules and Hydrogen Bonding

The hydration state and the nature of hydrogen bonding within Aluminium Sodium Orthosilicate Hydrate are critical to its structural integrity and properties. Techniques like vibrational sum frequency generation (SFG) spectroscopy and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy are powerful tools for investigating the interactions of water molecules. osti.gov While direct studies on the specific orthosilicate may be limited, analysis of related sodium aluminosilicate materials provides significant insights.

Vibrational spectroscopy can differentiate between various states of water, such as physisorbed layers and subsurface hydrous species (e.g., Si-OH and molecular H₂O). osti.gov The OH stretching modes of water are particularly sensitive to their environment. Typically, the vibrational spectra are characterized by broad bands between 3000 cm⁻¹ and 3600 cm⁻¹, which can be deconvoluted into components representing different hydrogen-bonding environments. dtic.mil For instance, lower frequency bands are associated with strongly hydrogen-bonded water molecules, often described as "ice-like," while higher frequency bands correspond to more weakly bonded or "liquid-like" water. dtic.mil The presence of cations like Na⁺ and the aluminosilicate framework itself polarizes the water molecules, influencing the hydrogen-bond network and shifting these spectral features. researchgate.net Isotopic dilution studies, where H₂O is replaced with HOD in D₂O, can help eliminate intermolecular coupling effects, allowing for a clearer interpretation of the hydrogen-bonding energetics. dtic.mil

Table 1: Typical Infrared Frequencies for Water Species in Hydrated Silicates This table is generated based on data from related hydrated silicate systems.

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| ~3200 - 3400 | Strongly hydrogen-bonded OH stretching (ice-like) |

| ~3400 - 3600 | Weakly hydrogen-bonded OH stretching (liquid-like) |

| >3650 | Non-hydrogen-bonded OH stretching ("free" OH) |

X-ray Absorption Near-Edge Spectroscopy (XANES) and X-ray Photoelectron Spectroscopy (XPS)

XANES and XPS are powerful synchrotron-based techniques that provide element-specific information about the chemical and electronic structure of materials. osti.govrsc.org They are instrumental in characterizing the constituents of complex compounds like this compound. nist.gov

Elemental Composition and Oxidation States of this compound Constituents

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. osti.govrsc.org For this compound, XPS analysis confirms the presence of sodium, aluminum, silicon, and oxygen. americanelements.comnoaa.gov By analyzing the binding energies of the core-level electrons, the oxidation states of the constituent atoms can be unequivocally determined. In this compound, the elements are expected to be in their stable oxidation states: sodium as Na⁺, aluminum as Al³⁺, silicon as Si⁴⁺, and oxygen as O²⁻. wikipedia.orgnih.gov It is important to consider that binding energies can be influenced by final-state effects arising from the local chemical environment, such as the substitution of neighboring atoms. rsc.org

Table 2: Representative XPS Binding Energies for Elements in Sodium Aluminosilicates Note: Exact values can vary based on specific stoichiometry and instrument calibration.

| Element | Core Level | Typical Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| Sodium | Na 1s | ~1071 - 1072 | +1 |

| Aluminum | Al 2p | ~74 - 75 | +3 |

| Silicon | Si 2p | ~102 - 103 | +4 |

Local Atomic and Electronic Structure Determination

X-ray Absorption Near-Edge Spectroscopy (XANES) provides detailed information about the local atomic structure and bonding environment of a specific element. bohrium.com By tuning the X-ray energy to the absorption edge of an element (e.g., Al, Na, or Si), one can probe its coordination geometry and oxidation state. researchgate.net

Al K-edge XANES is particularly useful for determining the coordination number of aluminum atoms within the aluminosilicate framework. researchgate.net The energy of the main absorption feature, or "white line," is sensitive to the coordination environment. researchgate.net For instance, tetrahedrally coordinated aluminum (AlIV), where Al substitutes for Si in the silicate framework, exhibits its main absorption peak at a lower energy compared to octahedrally coordinated aluminum (AlVI). researchgate.net Studies on sodium aluminosilicate hydrate (N-A-S-H) gels and related phases have used Al K-edge XANES to confirm that aluminum can be accommodated in both tetrahedral and octahedral sites. bohrium.comresearchgate.net

Similarly, Na K-edge XANES spectra can provide insights into the local environment of the sodium ions, which act as charge-balancing cations within the structure. researchgate.net The features in the Na K-edge spectrum are characteristic of the local coordination and bonding with surrounding oxygen atoms of the silicate and water molecules. researchgate.net

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Morphological and Elemental Mapping

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology and microstructure of materials. For this compound, which often presents as a fine white powder or an amorphous gel, SEM reveals details about particle size, shape, and aggregation. noaa.govrsc.org

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDAX) allows for in-situ elemental analysis and mapping. rsc.org As the electron beam scans the sample, it excites atoms, which then emit characteristic X-rays. The EDS detector collects these X-rays to identify the elements present and their relative abundance. This technique can generate elemental maps, which are false-color images showing the spatial distribution of sodium, aluminum, silicon, and oxygen across the sample's surface. researchgate.netresearchgate.net These maps are invaluable for assessing the homogeneity of the compound and identifying any phase separation or compositional variations at the micro-scale. rsc.orgresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Crystal Growth Observation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanometer scale. researchgate.netresearchgate.net It is uniquely suited for studying the fine details of crystal surfaces and observing dynamic processes like crystal growth in real-time and under native conditions. escholarship.org

For crystalline forms of this compound, such as synthetic zeolites, AFM can reveal the topography of different crystal facets. wikipedia.orgnih.gov These images can show features like growth terraces, steps, and etch pits with near-atomic resolution. nih.gov The height of these growth terraces can be measured, often corresponding to one or a few unit cell dimensions, providing fundamental insights into the growth mechanism. nih.gov

By performing time-lapse AFM imaging in a supersaturated solution, the dynamics of crystal growth can be directly observed. nih.gov Researchers can study fundamental growth processes such as the rate of terrace nucleation versus the rate of terrace spreading. nih.govnih.gov This allows for a detailed understanding of how factors like supersaturation can alter the growth mechanism, which in turn influences the final crystal morphology and the incorporation of defects. nih.gov

Table 3: Surface Parameters Obtainable from AFM Analysis

| Parameter | Description |

|---|---|

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations from the mean surface. |

| Root Mean Square (RMS) Roughness (Rq) | The root mean square average of height deviations from the mean line. More sensitive to large peaks and valleys than Ra. researchgate.net |

| Maximum Peak-to-Valley Height (Rz) | The vertical distance between the highest and lowest points within the evaluated area. researchgate.net |

| Surface Skewness (Rsk) | A measure of the asymmetry of the surface height distribution. |

| Surface Kurtosis (Rku) | A measure of the "peakedness" or "tailedness" of the surface height distribution. researchgate.net |

Theoretical and Computational Investigations of Aluminium Sodium Orthosilicate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, or electron distribution, of materials. These calculations are fundamental to understanding the nature of chemical bonds within the sodium aluminosilicate (B74896) hydrate (B1144303) network. By solving approximations of the Schrödinger equation, DFT can determine properties like the density of states, bond orders, and charge distributions. acs.org

Molecular dynamics simulations, often parameterized using DFT data, have been used to determine key structural parameters of the N-A-S-H gel structure. researchgate.net The arrangement of the silicon and aluminum tetrahedra, linked by bridging oxygen atoms, forms the backbone of the material, with sodium ions providing charge balance for the [AlO₄]⁻ units. frontiersin.orgresearchgate.net

Table 1: Calculated Bond Parameters in Sodium Aluminosilicate Hydrate (N-A-S-H) Models This table presents typical bond length and angle values derived from molecular simulations, which are often based on or validated by DFT calculations.

| Parameter | Bond/Angle | Calculated Value | Reference(s) |

| Bond Length | Si-O | 1.62 Å | aimspress.com |

| Bond Length | Al-O | 1.74 - 1.84 Å | researchgate.netaimspress.com |

| Interatomic Distance | Si-O-Al | 3.12 Å | frontiersin.org |

Note: The values can vary depending on the specific model composition (e.g., Si/Al ratio) and simulation conditions.

Molecular Dynamics (MD) Simulations for Atomic-Scale Processes and Dynamics

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe atomic-scale processes over time, providing a dynamic view of the material's behavior. rsc.org For sodium aluminosilicate hydrate, MD is used to investigate everything from the initial polymerization of the gel to its mechanical response under stress and the transport of ions and water through its pore network. rsc.orgacs.org These simulations can model systems containing thousands to millions of atoms, bridging the gap between quantum mechanical calculations and macroscopic material properties. nih.gov

The durability and performance of sodium aluminosilicate hydrate are critically dependent on the mobility of ions and water molecules within its structure. researchgate.net MD simulations are a powerful tool for studying these transport phenomena at the nanoscale. researchgate.net Simulations show that sodium ions are not rigidly fixed within the aluminosilicate network but can migrate, a process crucial for understanding leaching and long-term stability. frontiersin.org The dissociation of Na⁺ ions from the surface layers of the N-A-S-H gel into bulk water has been observed in simulations, a finding consistent with experimental observations of alkali leaching. frontiersin.orgresearchgate.net

The diffusion of both water molecules and ions like Na⁺ is a complex process influenced by the pore structure, temperature, and interactions with the aluminosilicate framework. tudelft.nlosti.gov Water molecule movement can be significantly hindered in the confined nanopores of the hydrate compared to bulk water. osti.gov The diffusion mechanism for ions is often described as a hopping process between available sites within the structure. stfc.ac.uk The activation energy for this diffusion can be calculated from simulations at different temperatures, providing key data for predicting long-term performance. researchgate.net

Table 2: Calculated Diffusion Coefficients and Activation Energies in Hydrated Aluminosilicates This table compiles data from various MD simulations studying ion and water mobility. Values are highly dependent on the specific material composition, hydration level, and simulation methodology.

| Diffusing Species | Matrix | Diffusion Coefficient (D) | Activation Energy (Ea) | Reference(s) |

| Hydrogen (H) | Silica (B1680970) Film | 1.68 x 10⁻⁶ cm²/s | - | nih.govpurdue.edu |

| Na⁺ | Amorphous Na₂Si₂O₅ | - | ~0.3 eV | stfc.ac.uk |

| Na⁺ / K⁺ | Sodium Aluminosilicate Glass | - | Increases with density | researchgate.net |

| Water | Clay Interlayer | 2.8 - 7.7 x 10⁻¹⁰ m²/s | - | osti.gov |

| Na⁺ | Clay Interlayer | ~1 x 10⁻⁹ m²/s | - | researchgate.net |

Standard MD simulations use non-reactive force fields, where bonds are fixed. To simulate chemical reactions, such as the formation of the N-A-S-H gel from its precursors or its interaction with water, a reactive force field like ReaxFF is required. rsc.orgresearchgate.net ReaxFF uses a bond-order concept to allow chemical bonds to form and break dynamically during the simulation, enabling the modeling of complex chemical processes. purdue.edu

ReaxFF simulations have been instrumental in elucidating the initial stages of geopolymerization, showing how Si(OH)₄ and Al(OH)₃ monomers polymerize to form the three-dimensional N-A-S-H network. researchgate.net These simulations can track the evolution of the structure, including the formation of Si-O-Al linkages and the distribution of non-bridging oxygen sites. acs.orgosti.gov Furthermore, ReaxFF is used to study the interaction of the hardened gel surface with water, including the formation of silanol (B1196071) groups and the diffusion of water into the structure, which can involve proton-transfer mechanisms similar to the Grotthuss mechanism. nih.govosti.gov The accuracy of ReaxFF relies on its careful parameterization against higher-level quantum mechanics calculations. acs.orgpurdue.edu

First-Principles Calculations of Spectroscopic Parameters to Aid Experimental Interpretation

First-principles calculations, which are based on quantum mechanics without empirical parameters, are crucial for interpreting experimental spectroscopic data. st-andrews.ac.uk Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for probing the local atomic environment in amorphous materials like N-A-S-H, but spectra can be difficult to interpret without a reliable structural model. st-andrews.ac.ukresearchgate.net

Computational methods, particularly the Gauge-Including Projector Augmented Wave (GIPAW) method, allow for the calculation of NMR parameters (e.g., chemical shifts and quadrupolar coupling constants) for a given atomic structure. acs.orgcapes.gov.br By calculating these parameters for computationally generated models of sodium silicate (B1173343) or aluminosilicate glasses and hydrates, researchers can create simulated NMR spectra. acs.orgnih.gov The close agreement between these simulated spectra and experimental results validates the underlying structural models and allows for a more definitive assignment of spectral features to specific local environments, such as different Q-species (a silicon atom bonded to 'n' other silicon or aluminum atoms via oxygen bridges) or the coordination environments of sodium ions. acs.orgresearchgate.net This synergy between calculation and experiment is a cornerstone of "NMR Crystallography". st-andrews.ac.uk

Computational Prediction of Structural Stability and Phase Transformations

Computational methods are widely used to predict the thermodynamic and kinetic stability of materials. For sodium aluminosilicate hydrate, simulations can assess structural stability under various conditions, such as elevated temperatures or during leaching processes. frontiersin.orgaimspress.com The stability of the fundamental Si-O and Al-O bonds that form the aluminosilicate skeleton can be analyzed using time-correlated functions (TCF) in MD simulations; a slow decay of the TCF value indicates high bond stability. frontiersin.org

Simulations have shown that the stability of the N-A-S-H structure is sensitive to its composition, particularly the Si/Al ratio. bath.ac.ukrsc.org Leaching of sodium ions, which are essential for charge-balancing the [AlO₄]⁻ tetrahedra, can destabilize the local structure, leading to repulsion between tetrahedra, bond weakening, and ultimately, dissolution of the gel. frontiersin.org Thermodynamic properties, such as solubility constants (Ksp), have been systematically investigated through a combination of experiments and modeling, showing that N-A-S-H gels with higher Si/Al ratios tend to be less soluble and therefore more stable. bath.ac.ukrsc.org MD simulations at elevated temperatures have also been used to study thermal stability and the dynamics of the N-A-S-H gel, revealing that atomic vibrations and diffusion become more pronounced with increasing temperature, which can impact the material's integrity. aimspress.com

Table 3: Thermodynamic Solubility of N-A-S-H Gels Data from dissolution experiments on synthetic N-A-S-H gels, showing the relationship between composition and stability.

| Bulk Si/Al Ratio of Gel | log₁₀ Ksp | Indication | Reference(s) |

| Lower | Higher | Higher Solubility / Lower Stability | bath.ac.ukrsc.org |

| Higher | Lower | Lower Solubility / Higher Stability | bath.ac.ukrsc.org |

Development of Advanced Force Fields for Aluminium Sodium Orthosilicate (B98303) Hydrate Systems

The accuracy of large-scale MD simulations is entirely dependent on the quality of the underlying interatomic potential, or force field. researchgate.net A significant area of research is the development of advanced force fields specifically parameterized for sodium aluminosilicate hydrate systems. Because N-A-S-H involves complex interactions and chemical reactions, particularly with water, reactive force fields like ReaxFF are often required. acs.org

The development of a force field is a meticulous process. acs.org It involves fitting a large set of parameters to reproduce data from high-accuracy quantum mechanical (DFT) calculations. acs.orgresearchgate.net For a Na-Al-Si-O-H system, this includes fitting to the equations of state of various crystalline phases, the energy barriers for ion transport, interaction energies between the hydrate surface and water, and the dissociation energies of hydrated ion clusters. acs.org Once developed, the force field's predictive power is validated by comparing simulation results for structural and transport properties against known experimental data. acs.org The continuous refinement of these force fields is crucial for improving the predictive power of molecular simulations and enabling more accurate studies of the challenging biophysical and geochemical problems associated with these materials. researchgate.net

Investigation of Charge Compensation Mechanisms and Local Structural Distortions

Theoretical and computational investigations into aluminium sodium orthosilicate hydrate, often studied as sodium aluminosilicate hydrate (N-A-S-H) gel, provide critical insights into its atomic structure and stability. These studies focus on how the compound maintains charge neutrality and how its structure adapts to chemical variations.

Molecular dynamics (MD) and Density Functional Theory (DFT) are powerful computational tools used to model these phenomena at an atomic level. frontiersin.orgrsc.org MD simulations, in particular, allow researchers to observe the dynamic behavior of atoms and the resulting structural configurations over time. frontiersin.orgacs.org

Charge Compensation by Sodium Cations

Computational studies have affirmed the critical role of sodium cations in maintaining the structural integrity of the aluminosilicate framework. The Na⁺ ions are positioned within the voids and channels of the structure, where they provide the positive charge needed to compensate for the negatively charged [AlO₄]⁻ units. frontiersin.org This charge-balancing act is not passive; it involves direct electrostatic interactions between the sodium cations and the surrounding oxygen atoms of the aluminate and silicate tetrahedra. frontiersin.org This pairing maximizes coulombic interactions, which requires the distance between the positive charge of the cation and the negative charge of the framework to be as short as possible. youtube.com

Local Structural Distortions from Charge Imbalance

The absence or removal of sodium cations, for instance through leaching, triggers significant local structural distortions, which have been extensively modeled using MD simulations. frontiersin.org When Na⁺ ions are removed, the charge of the [AlO₄]⁻ tetrahedra is no longer balanced, leading to localized net negative charges within the structure. frontiersin.org

This charge imbalance induces mutual repulsion between adjacent, negatively charged aluminate and silicate tetrahedra. frontiersin.org The consequences of this repulsion are observable changes in the geometry of the aluminosilicate skeleton:

Increased Interatomic Distances: The repulsion pushes the silicon and aluminum atoms further apart. Molecular dynamics simulations have quantified this, showing an increase in the average Si-Al distance. frontiersin.org

Altered Bond Angles: The repulsion also leads to a stretching of the Si-O-Al bond angle. frontiersin.org

These distortions collectively result in an expansion and weakening of the aluminosilicate framework, which can ultimately impact the material's stability. frontiersin.org Interestingly, computational results suggest that this local structural evolution does not significantly affect the Si-O-Si bonds, indicating that the leaching process may not directly influence the silicate skeleton. frontiersin.org

Table 1: Effect of Sodium Ion Absence on Local Structure in this compound (from Molecular Dynamics Simulations) This table presents data from a molecular dynamics study comparing a reference N-A-S-H structure with a structure subjected to leaching (removal of Na⁺ ions).

| Structural Parameter | Reference State (with Na⁺) | Leached State (without Na⁺) | Consequence |

| Si-Al Distance | 3.12 Å frontiersin.org | 3.27 Å frontiersin.org | Stretching of the alumino-silicate skeleton. frontiersin.org |

| Si-O-Al Angle | Not specified | Increased frontiersin.org | Repulsion between [SiO₄] and [AlO₄] tetrahedra. frontiersin.org |

Distortions Related to Chemical Composition

Local structural distortions are also intrinsically linked to the chemical composition, specifically the ratio of aluminum to sodium (Al/Na). acs.orgnih.gov

Peralkaline Compositions (Al/Na < 1): In systems where sodium ions are abundant relative to aluminum, aluminum ions are predominantly found in four-fold coordination, integrating seamlessly into the tetrahedral network. nih.gov

Peraluminous Compositions (Al/Na > 1): When there are insufficient sodium cations to balance the charge of all [AlO₄]⁻ tetrahedra, the structure must adapt. mdpi.com MD simulations reveal that this leads to the formation of local distortions, including:

Five-fold Coordinated Aluminum: A noticeable amount of aluminum atoms adopt a five-fold coordination state. acs.orgnih.gov

Oxygen Triclusters: Oxygen atoms bonded to three network-forming cations (e.g., Si or Al) can form. nih.gov

These features represent significant deviations from the idealized, fully four-coordinated tetrahedral network and are direct consequences of the need to manage charge and bonding in a cation-deficient environment.

Table 2: Summary of Computationally Investigated Structural Distortions

| Condition | Primary Cause | Observed Structural Distortion(s) | Computational Method |

| Cation Absence (Leaching) | Uncompensated negative charge on [AlO₄]⁻ tetrahedra. frontiersin.org | Increased Si-Al distance, increased Si-O-Al bond angle, structural swelling. frontiersin.org | Molecular Dynamics (MD) frontiersin.org |

| Peraluminous Composition (Al/Na > 1) | Insufficient Na⁺ cations for charge balancing. acs.orgmdpi.com | Presence of five-fold coordinated aluminum ( sapub.orgAl), formation of oxygen triclusters. acs.orgnih.gov | Molecular Dynamics (MD) acs.orgnih.gov |

Advanced Materials Applications of Aluminium Sodium Orthosilicate Hydrate

Applications in Geopolymer and Alkali-Activated Cementitious Materials

In the pursuit of alternatives to Ordinary Portland Cement (OPC), geopolymers and alkali-activated materials have emerged as a promising solution, offering a reduced carbon footprint. ktu.lt These binders are synthesized through a reaction between an aluminosilicate (B74896) source, such as fly ash or metakaolin, and a highly alkaline activating solution. ktu.ltresearchgate.net The primary binding phase formed in many of these systems is an amorphous, three-dimensional network structurally similar to zeolites, commonly identified as sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gel. ktu.ltresearchgate.net This N-A-S-H gel, a form of aluminium sodium orthosilicate (B98303) hydrate, is fundamental to the material's hardened properties.

The formation of aluminium sodium orthosilicate hydrate (N-A-S-H) gel is the cornerstone of strength development in alkali-activated aluminosilicate binders. The process, known as geopolymerization, involves the dissolution of solid aluminosilicate precursors in an alkaline solution, followed by the polycondensation of silicate (B1173343) and aluminate species. researchgate.netmdpi.com This reaction creates a hardened, monolithic structure. osti.gov

The mechanical properties, particularly compressive strength, are intrinsically linked to the chemical composition and the resulting microstructure. Key factors influencing the final strength include the molar ratios of silicon, aluminum, and sodium (e.g., SiO2/Na2O, Si/Al, and Al/Na) in the initial mixture. ktu.ltnih.gov Research indicates that an optimal SiO2/Na2O ratio, often around 2.0, is crucial for developing maximum compressive strength, which can reach 50 MPa or more. ktu.lt Deviations from this optimal range can lead to a failure in forming sufficient binding material, thus compromising strength. ktu.lt Similarly, the Al/Na ratio plays a critical role; as the ratio increases, the compressive strength tends to first increase due to enhanced reaction levels and denser structures, and then decrease if the alkali content becomes insufficient for the available aluminum. nih.gov

The microstructural evolution of these binders shows the transformation from raw particles to a dense, amorphous gel matrix. researchgate.net Techniques like Scanning Electron Microscopy (SEM) reveal a glass-like matrix composed of Na-Si-Al phases, which envelops unreacted source material particles. researchgate.net Over time, this geopolymer structure can become even denser, contributing to long-term strength development. researchgate.net Studies on long-term curing, extending up to 10 years, have shown a beneficial effect on strength and the development of a denser microstructure compared to samples cured for 28 days. researchgate.net

Table 1: Influence of Molar Ratios on Metakaolin-Based Geopolymer Properties

| Molar Ratio | Effect on Compressive Strength | Reasoning | Source |

|---|---|---|---|

| Increasing Al/Na Ratio | Strength first increases, then decreases. | Initially, higher active Al content promotes geopolymerization, creating a denser structure. At excessively high ratios, the relative lack of alkali limits the reaction. | nih.gov |

| Increasing Si/Na Ratio | Strength gradually decreases. | This change in ratio can negatively impact the balance required for optimal polycondensation and strength development. | nih.gov |

| Optimal SiO₂/Na₂O Ratio (approx. 2.0) | Achieves maximum compressive strength. | This ratio provides the ideal balance of silicate and alkali for the dissolution and polycondensation reactions to proceed efficiently, forming a strong binder. | ktu.lt |

This compound-based binders are frequently used in composite materials, where they interact with other components like ground granulated blast-furnace slag (GGBS), Portland cement, and various fillers. researchgate.netresearchgate.net When calcium-rich materials such as slag or OPC are incorporated into the system, the chemistry of the hydration products becomes more complex.

Instead of a pure N-A-S-H gel, a co-existence of gel phases or a hybrid gel is formed. researchgate.net The primary reaction product in alkali-activated slag is a calcium aluminosilicate hydrate (C-A-S-H) gel. researchgate.netnih.gov In blended systems containing both fly ash and slag, the binder can consist of sodium-calcium aluminosilicate hydrate ((N,C)-A-S-H) or a mix of N-A-S-H and C-A-S-H gels. researchgate.netresearchgate.net The presence of calcium from slag or cement accelerates the initial reaction and can contribute to higher early-age strength. researchgate.net The heat generated from cement hydration can also promote the geopolymerization process. researchgate.net

The interaction with fillers is also significant. In composite materials designed for specific functions, such as radioactive waste immobilization, porous zeolite fillers can be dispersed within the geopolymer matrix. osti.gov The geopolymer binder, or this compound, provides a mesoporous network that allows access to the zeolite's micropores while imparting mechanical robustness to the composite structure. osti.gov Similarly, composites can be synthesized with nanoparticle fillers to create chemically and mechanically stable structures for applications like micro-system integration. researchgate.net

This compound as an Adsorbent and Ion Exchange Material

Materials based on this compound, including synthetic zeolites, possess a microporous crystalline structure that makes them highly effective as adsorbents and ion-exchange agents. researchgate.netnih.gov Their three-dimensional framework of silica (B1680970) and alumina (B75360) tetrahedra creates cavities and channels of molecular dimensions, which can trap and exchange ions and molecules. nih.govwikipedia.org This property is harnessed for a variety of environmental remediation applications, including the removal of heavy metals and organic dyes from contaminated water. researchgate.nettaylorfrancis.com

The primary mechanisms for the removal of heavy metal ions from aqueous solutions by this compound are ion exchange and electrostatic attraction. nih.govnih.gov The aluminosilicate framework carries a net negative charge due to the substitution of Si⁴⁺ by Al³⁺, which is balanced by mobile cations, typically sodium (Na⁺), located within the pores. nih.govwikipedia.org

During the adsorption process, these mobile Na⁺ ions can be exchanged for cationic heavy metal ions (e.g., Cu²⁺, Ni²⁺, Pb²⁺, Cd²⁺) present in the wastewater. researchgate.netnih.govnih.gov The efficiency of this exchange depends on factors such as the charge and size of the metal ion and its concentration in the solution.

The surface charge of the adsorbent is heavily influenced by the pH of the solution. At a pH below the point of zero charge (pHpzc), the material surface is positively charged, which limits the adsorption of positively charged metal cations. nih.gov Conversely, at a pH above the pHpzc, the surface becomes negatively charged, significantly enhancing the electrostatic attraction and subsequent adsorption of metal cations. nih.gov Other mechanisms, such as complexation with surface hydroxyl groups and precipitation, can also contribute to the removal process. researchgate.netresearchgate.netnih.gov

Beyond heavy metals, this compound and related aluminosilicate materials are effective in adsorbing organic pollutants, such as cationic dyes from industrial effluents. researchgate.netresearchgate.net The removal of dyes like methylene (B1212753) blue, malachite green, and crystal violet is often achieved through a combination of electrostatic interactions and other surface phenomena. researchgate.netnih.gov The porous structure provides a large surface area for adsorption to occur. researchgate.net

The effectiveness of these materials extends to other environmental contaminants as well. For instance, modified aluminosilicates have been successfully used to remove pesticides from water. nih.gov The versatility of these materials allows for their application in treating complex industrial wastewater containing a mixture of contaminants. taylorfrancis.comresearchgate.net The adsorption process is generally considered a simple, low-cost, and efficient method for water purification. researchgate.netnih.gov

Table 2: Adsorption Capacity of Aluminosilicate-Based Materials for Various Contaminants

| Adsorbent | Contaminant | Maximum Adsorption Capacity (mg/g) | Source |

|---|---|---|---|

| Modified Sodium Aluminum Silicate Hydrate Composite | Pb(II) | 185.53 | researchgate.net |

| Modified Sodium Aluminum Silicate Hydrate Composite | Cu(II) | 168.92 | researchgate.net |

| Modified Sodium Aluminum Silicate Hydrate Composite | Zn(II) | 125.94 | researchgate.net |

| MgFe₂O₄ Nanoparticles | Methylene Blue | 537.63 | researchgate.net |

| Na-A Zeolite | Cd(II) | 54.05 meq/100g | researchgate.net |

To enhance the performance of this compound as an adsorbent, several optimization strategies can be employed. The key parameters influencing adsorption capacity and selectivity include pH, adsorbent dosage, contact time, temperature, and initial contaminant concentration. nih.govmdpi.com

pH Adjustment: As a critical factor, controlling the pH of the solution is essential. For cationic species like heavy metals, operating at a pH above the material's point of zero charge maximizes surface negativity and enhances adsorption. nih.govmdpi.com

Adsorbent Modification: The surface of the aluminosilicate can be chemically modified to improve its affinity for specific pollutants. Functionalization with organic groups can introduce new active sites that bind contaminants more strongly through complexation. researchgate.net For example, modifying the surface with thioglycolic acid has been shown to create a composite with a high capacity for lead, copper, and zinc ions. researchgate.net

Temperature: The adsorption process can be either endothermic or exothermic. For endothermic processes, increasing the temperature can enhance adsorption capacity by increasing the kinetic energy of ions and the rate of diffusion into the adsorbent's pores. nih.govmdpi.com

Process Conditions: Optimizing the adsorbent dose and contact time is crucial for achieving efficient and economical water treatment. nih.govresearchgate.net Kinetic studies, often fitting pseudo-second-order models, and isotherm studies, such as the Langmuir model, help in understanding the adsorption mechanism (e.g., chemisorption on a monolayer) and determining the maximum adsorption capacity. researchgate.netnih.gov

Catalytic Support and Active Component in Heterogeneous Catalysis

Aluminum sodium orthosilicate hydrate, particularly in its crystalline zeolite and amorphous forms, serves as a critical component in heterogeneous catalysis. It can function both as a stable support for active catalytic species and as a catalyst in its own right due to its inherent acidic properties.

The catalytic activity of aluminum sodium orthosilicate hydrate is rooted in its chemical structure. The substitution of silicon (Si⁴⁺) with aluminum (Al³⁺) in the silicate framework generates a net negative charge, which is balanced by sodium cations (Na⁺). This structure gives rise to both Brønsted and Lewis acid sites, which are crucial for acid-catalyzed reactions. Amorphous aluminosilicates have been shown to possess a combination of medium-strength Brønsted acid sites and strong Lewis acid sites. chemrxiv.org